Product packaging for Ictp-lys(Cat. No.:CAS No. 108567-69-7)

Ictp-lys

Cat. No.: B025387
CAS No.: 108567-69-7
M. Wt: 1382.8 g/mol
InChI Key: ZYWSYGCTLVIXKJ-NULZCUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ictp-lys (Icaria Chemotactic Peptide, lys(7)-) is a synthetic peptide with the molecular formula C69H119N15O14 . It is designed for scientific research applications, particularly in the field of immunology and cell biology, where it acts as a potent chemotactic agent. Main Applications & Research Value: This peptide is primarily utilized in studies investigating neutrophil migration and activation, serving as a key tool to model inflammatory responses in vitro . Its core research value lies in its ability to help elucidate fundamental signaling pathways involved in leukocyte chemotaxis. Researchers employ this compound in mechanistic studies of immune cell recruitment, which is crucial for understanding the pathophysiology of inflammatory diseases, tissue injury, and host-defense mechanisms. Mechanism of Action: this compound functions by mimicking endogenous chemotactic signals. It is believed to interact with specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as neutrophils. This binding event triggers intracellular signaling cascades, leading to cytoskeletal reorganization, directional cell migration, and potentially the priming or activation of respiratory burst and degranulation processes. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H119N15O14 B025387 Ictp-lys CAS No. 108567-69-7

Properties

CAS No.

108567-69-7

Molecular Formula

C69H119N15O14

Molecular Weight

1382.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C69H119N15O14/c1-16-43(14)56(71)68(97)82-57(42(12)13)69(98)84-28-22-26-53(84)67(96)81-52(34-45-23-18-17-19-24-45)65(94)78-48(30-38(4)5)61(90)73-35-54(86)75-46(25-20-21-27-70)62(91)79-50(32-40(8)9)64(93)77-47(29-37(2)3)60(89)74-36-55(87)76-49(31-39(6)7)63(92)80-51(33-41(10)11)66(95)83-58(44(15)85)59(72)88/h17-19,23-24,37-44,46-53,56-58,85H,16,20-22,25-36,70-71H2,1-15H3,(H2,72,88)(H,73,90)(H,74,89)(H,75,86)(H,76,87)(H,77,93)(H,78,94)(H,79,91)(H,80,92)(H,81,96)(H,82,97)(H,83,95)/t43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-/m0/s1

InChI Key

ZYWSYGCTLVIXKJ-NULZCUFFSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N

sequence

IVPFLGKLLGLLT

Synonyms

7-lysine-Icaria chemotactic peptide
Icaria chemotactic peptide, 7-lysine-
Icaria chemotactic peptide, Lys(7)-
ICTP-Lys
Ile-Val-Pro-Phe-Leu-Gly-Lys-Leu-Leu-Gly-Leu-Leu-Thr-NH2

Origin of Product

United States

Structural and Molecular Characterization of Carboxyterminal Telopeptide of Type I Collagen Ictp

Primary Sequence Analysis of ICTP and Conserved Regions

The primary structure of the human pro-alpha1(I) chain of type I collagen consists of 1464 amino acids. uniprot.org The C-terminal propeptide is cleaved during collagen processing, leaving the C-terminal telopeptide. The specific amino acid sequence of the human α1(I) C-terminal telopeptide region involved in ICTP is Glu-Lys-Ala-His-Asp-Gly-Gly-Arg. abbexa.com

The lysine (B10760008) residues within the telopeptide domains that are involved in covalent cross-linking are conserved across different species, including humans, mice, rats, and bovines. nih.gov This high degree of conservation underscores the critical importance of these residues and the telopeptide region in the fundamental structure and function of type I collagen. nih.govnih.gov

Identification and Significance of Lysine Residues within the ICTP Sequence

Lysine residues are integral to the function of ICTP, primarily through their involvement in the formation of covalent cross-links that stabilize the collagen matrix. creative-proteomics.com

Lysine Position and Context in ICTP

In the human type I collagen α1 chain, a single lysine residue is located within the C-terminal telopeptide domain. nih.gov Specifically, within the ICTP fragment sequence, this corresponds to the lysine at position 1208 of the procollagen (B1174764) α1(I) chain. abbexa.comresearchgate.net The sequence context of this lysine residue is critical for its subsequent enzymatic modification and cross-linking activity.

Post-Translational Modifications of Lysine within ICTP (e.g., Hydroxylation)

Following translation, the lysine residue within the C-terminal telopeptide undergoes a crucial post-translational modification known as hydroxylation. This enzymatic process is catalyzed by lysyl hydroxylase 2 (LH2), which specifically acts on lysine residues within the telopeptide domains of collagen. wikipedia.org The hydroxylation of lysine to hydroxylysine is a prerequisite for the formation of stable, mature collagen cross-links. creative-proteomics.comnih.gov

The extent of lysine hydroxylation in the telopeptides can vary between different tissues and is a regulated process. nih.gov In wild-type fish bone collagen, for instance, approximately 75% of the lysine residues at the homologous position in the α1(I) C-telopeptide are hydroxylated. nih.gov A deficiency in LH2, as seen in Bruck syndrome, leads to a complete lack of hydroxylation at this site, resulting in impaired collagen cross-linking and musculoskeletal abnormalities. nih.gov This underscores the critical role of this specific post-translational modification in the function of the C-terminal telopeptide.

Higher-Order Structure and Aggregation Propensities of ICTP

The telopeptides, including the C-terminal region, are crucial for the self-assembly of collagen molecules into highly organized fibrils, a process known as fibrillogenesis. nih.gov The presence of intact telopeptides significantly enhances the interactions between collagen molecules, leading to the formation of stable, structured fibers. nih.gov

Biochemical Pathways of Ictp Generation and Lysine Mediated Collagen Degradation

Enzymatic Cleavage Sites Leading to ICTP Release

ICTP is a degradation product formed during the breakdown of mature, cross-linked type I collagen fibrils abbexa.comelisakits.co.uk. Its release is primarily mediated by specific enzymatic activities that target cleavage sites within the collagen structure.

The primary enzymes responsible for the generation and release of ICTP are Matrix Metalloproteinases (MMPs) aacrjournals.orgresearchgate.netelisakits.co.ukmdpi.comnih.gov. Specifically, MMP-2, MMP-9, MMP-13, and MMP-14 have been identified as key enzymes that release ICTP from bone collagen researchgate.netnordicbioscience.com. Studies indicate that ICTP is an MMP-derived intermediate conformational epitope nih.gov. For instance, MMP-2 and MMP-9 are known to cause the breakdown of type I collagen, with ICTP being one of the resulting carboxy-terminal telopeptides viamedica.pl. The association between serum MMP-9 and ICTP suggests that MMP-9 plays a role in the degradation of the extracellular matrix, producing ICTP fragments aacrjournals.org.

In contrast, Cathepsin K (CatK), a potent lysosomal cysteine protease, plays a distinct role in collagen degradation. While CatK is highly efficient at cleaving type I collagen, particularly the triple helix and telopeptides, it primarily releases the C-terminal telopeptide of type I collagen (CTX) rather than ICTP researchgate.netnordicbioscience.comfrontiersin.orgresearchgate.netoup.comnih.gov. Research indicates that Cathepsin K does not lead to a detectable release of ICTP; instead, it can further process the ICTP epitope, destroying its reactivity with ICTP antibodies and generating CTX researchgate.netresearchgate.netresearchgate.netnih.gov. This distinction highlights that ICTP and CTX are generated through different collagenolytic pathways, with MMPs predominantly responsible for ICTP generation and CatK for CTX generation researchgate.netnordicbioscience.comnih.gov.

The table below summarizes the primary enzymatic pathways for ICTP and CTX generation:

Collagen FragmentPrimary Enzyme(s) ResponsibleRole in Collagen Degradation
ICTPMatrix Metalloproteinases (MMP-2, -9, -13, -14) researchgate.netnordicbioscience.comReflects MMP-driven collagenolysis, particularly in pathological bone resorption and soft tissue degradation aacrjournals.orgresearchgate.netmdpi.comnih.gov.
CTXCathepsin K researchgate.netnordicbioscience.comReflects physiological bone resorption researchgate.net.

ICTP is characterized by its cross-linked peptide fragments, which include lysine-derived trivalent cross-links like pyridinoline (B42742) and deoxypyridinoline (B1589748) abbexa.comelisakits.co.uknih.gov. These cross-links are crucial for the stability and mechanical properties of mature collagen fibers wikipedia.orgdupuytrens.org. The antigenic determinant recognized by ICTP assays resides within the hydrophobic phenylalanine-rich regions of the C-terminal telopeptides of the alpha1 chains of type I collagen, located between the triple helical domain and these lysine-derived trivalent cross-links aacrjournals.orgnih.gov.

The presence of these mature, trivalent cross-links is essential for the structure that allows for ICTP detection nih.gov. While cross-linking generally increases collagen stiffness and resistance to proteolytic degradation by some enzymes, the specific arrangement of these cross-links in mature collagen makes it a suitable substrate for MMPs to release ICTP allenpress.comnih.gov. The cleavage specificity of MMPs is influenced by these cross-links, as ICTP is a fragment derived from trivalently cross-linked collagen aacrjournals.orgnih.gov. Conversely, Cathepsin K's ability to cleave the ICTP structure at sites between the phenylalanine-rich region and the cross-link demonstrates how different proteases interact distinctly with these cross-linked regions, leading to different degradation products researchgate.netnih.gov.

Role of Collagen Cross-linking (Lysine-Derived) in Regulating ICTP Availability

Collagen cross-linking, particularly through lysine-derived residues, is a critical post-translational modification that significantly influences the structural integrity and turnover of collagen. Pyridinoline and deoxypyridinoline are fluorescent cross-linking compounds formed from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase wikipedia.org. These cross-links are not present in newly synthesized collagen but are formed during the maturation of collagen fibers, primarily in bone and cartilage wikipedia.org.

The availability of ICTP is directly regulated by the extent and nature of this collagen cross-linking. ICTP is specifically generated from the degradation of mature, cross-linked type I collagen fibrils abbexa.comelisakits.co.uk. Therefore, the formation of these stable, lysine-derived cross-links is a prerequisite for ICTP generation. Conditions that alter collagen cross-linking, such as increased formation of pyridinoline cross-links in fibrotic lesions due to overhydroxylation of lysine (B10760008) residues, can impact collagen degradation and, consequently, ICTP availability dupuytrens.orgmdpi.com.

The mechanical stability of collagen, enhanced by cross-linking, also influences its susceptibility to proteolytic activity allenpress.com. While cross-linking can make collagen more resistant to general degradation, the specific cleavage events by MMPs that release ICTP depend on the presence of these mature cross-links within the telopeptide regions aacrjournals.orgnih.gov. Thus, the structural stabilization provided by lysine-derived cross-links dictates the substrate's form from which ICTP can be liberated, thereby regulating its availability as a degradation marker.

Feedback Mechanisms Regulating ICTP Production and Collagen Turnover

The production of ICTP and the broader process of collagen turnover are subject to various regulatory and feedback mechanisms. ICTP levels serve as a direct indicator of type I collagen degradation, reflecting the activity of osteoclasts in bone resorption and MMPs in soft tissue remodeling elisakits.co.ukelisakits.co.ukjacc.org.

One significant regulatory aspect involves the activity of MMPs. MMPs are often induced by pro-inflammatory cytokines, such as IL-1, IL-6, and TNF springermedizin.de. This suggests a feedback loop where inflammatory processes can upregulate MMP activity, leading to increased collagen degradation and, consequently, elevated ICTP levels springermedizin.de. For example, elevated ICTP levels have been observed in severe sepsis, correlating with systemic inflammation springermedizin.de.

Conversely, factors that inhibit MMP activity can reduce ICTP release. Zinc ions, for instance, can act as competitive inhibitors of MMPs by binding to their catalytic domain and protecting collagen-sensitive cleavage sites, thereby reducing collagen degradation and ICTP liberation mdpi.comnih.govkoreamed.org. Similarly, certain collagen cross-linking agents (e.g., glutaraldehyde, proanthocyanidins, carbodiimide) have been shown to inhibit endogenous proteases like MMPs and cathepsins by cross-linking their catalytic sites or altering collagen structure, leading to reduced ICTP and CTX release allenpress.comnih.govutupub.fi. This indicates a feedback mechanism where interventions targeting protease activity or collagen structure can modulate ICTP production.

Furthermore, genetic factors have been shown to influence the levels of collagen synthesis and degradation markers, including ICTP paulogentil.com. Studies on twins have indicated a strong genetic influence on serum ICTP levels, suggesting a genetic regulation of bone turnover and collagen degradation pathways paulogentil.com. This highlights an inherent biological feedback system where genetic predispositions can influence the rate of collagen breakdown and ICTP production.

The dynamic interplay between collagen synthesis and degradation, mediated by various enzymes and influenced by structural modifications and regulatory molecules, ensures the continuous remodeling of connective tissues. ICTP, as a specific product of this complex process, serves as a valuable marker for monitoring the balance of collagen turnover.

Molecular Interactions and Biological Activities of Ictp with Emphasis on Lysine Contributions

Binding Interactions of ICTP with Extracellular Matrix Components

The extracellular matrix (ECM) is a complex and dynamic network providing structural support and biochemical signaling to cells. It comprises a fibrillar network, basement membranes, proteoglycans, and fibrous proteins such as collagens (types I and III), fibronectin, laminin, fibrillin, and elastin (B1584352) encyclopedia.pub. ICTP itself is not primarily described as a molecule that actively binds to other intact ECM components to exert a direct structural function. Instead, its presence in biological fluids signifies the active degradation of type I collagen within the ECM abbexa.comencyclopedia.pubnih.govmdpi.comnih.gov. Therefore, ICTP serves as a direct indicator of collagenolysis rather than an active participant in the structural assembly or direct binding within the ECM. While ECM components extensively interact with each other and with cells to influence cellular behavior nih.govnih.gov, ICTP's role in these interactions is predominantly as a product of matrix breakdown, reflecting the extent of tissue degradation.

Cellular Recognition and Signaling Mediated by ICTP

Extracellular matrix components are known to generate signals that influence various cellular properties, including proliferation, migration, adhesion, and differentiation nih.gov. Soluble fragments derived from ECM proteins, often referred to as matricryptins or matrikines, can stimulate cellular responses nih.govnih.gov. As a degradation product of type I collagen, ICTP could potentially act as a signaling molecule, influencing cell behavior in the context of tissue remodeling. For instance, its release due to enzymatic action may contribute to the complex signaling milieu that governs tissue repair or pathological progression. However, specific, detailed mechanisms of direct ICTP-mediated cellular recognition and the downstream signaling pathways it activates are not extensively documented in the provided literature. Research often focuses on the broader impact of ECM degradation products or the roles of other specific ECM-interacting molecules like integrins and MMPs nih.gov.

Lysine (B10760008) residues are critical for the formation of covalent cross-links that provide mechanical stability to the collagen triple helix oup.comjournalagent.com. Since ICTP is a cross-linked fragment of the C-terminal telopeptide of type I collagen, it inherently contains these lysine-derived cross-links oup.comabbexa.com. In other biological systems, lysine residues within ligands are known to be crucial for mediating interactions with various receptors, such as members of the low-density lipoprotein (LDL) receptor family nih.gov. Positively charged residues like lysine can also promote protein complex formation through electrostatic interactions google.com. Given the importance of lysine in the structural integrity of collagen and its known role in other ligand-receptor interactions, it is plausible that the lysine residues, particularly those involved in cross-linking within the ICTP fragment, could play a role in its potential recognition by specific cellular receptors. However, direct experimental evidence specifically detailing the involvement of ICTP's lysine residues in mediating its receptor binding for a distinct cellular signaling function remains an area that warrants further investigation.

Mechanistic Studies of ICTP Involvement in Tissue Remodeling Processes

ICTP is consistently recognized as a reliable biomarker for the degradation of type I collagen, a fundamental process in various physiological and pathological tissue remodeling events abbexa.comnih.govnih.govmdpi.comnih.govoup.com. Tissue remodeling involves a delicate balance between the synthesis and degradation of ECM components. An imbalance, often characterized by increased and altered ECM degradation driven by upregulated matrix metalloproteinase (MMP) activity, can lead to pathological remodeling and tissue failure nih.govnih.gov. The generation of ICTP is directly linked to the activity of MMPs nih.govima-press.netnih.gov, making it a valuable indicator of MMP-mediated collagen breakdown.

Bone is a dynamic tissue that undergoes continuous remodeling, a synchronized process involving bone resorption by osteoclasts and bone formation by osteoblasts oup.com. ICTP serves as a sensitive and specific marker of bone degradation nih.govmdpi.com. It is released from type I bone collagen through the activity of MMPs nih.govima-press.net. Elevated levels of ICTP in serum or urine indicate increased bone resorption activity nih.govmdpi.com. For instance, in rheumatoid arthritis (RA), ICTP is a sensitive marker of periarticular bone resorption linked to MMP activity nih.gov. Unlike C-terminal telopeptide (CTX), which is primarily generated by cathepsin K, ICTP is specifically produced by metalloproteinases oup.comnih.gov. The degradation products, including ICTP, are subsequently removed from the resorption lacunae via a trans-cytotic vascular pathway ima-press.net.

Table 1: ICTP as a Bone Remodeling Marker

Marker TypeCompoundSource of ReleasePrimary Enzyme ActivityIndication
DegradationICTPType I CollagenMatrix Metalloproteinases (MMPs) nih.govima-press.netnih.govBone Resorption, Bone Erosions (e.g., in RA) nih.govmdpi.com

The cardiac extracellular matrix (ECM) is predominantly composed of fibrillar collagens, primarily type I and III, along with other proteins like fibronectin, laminin, fibrillin, elastin, glycoproteins, and proteoglycans encyclopedia.pub. Myocardial remodeling, a central mechanism in conditions like heart failure (HF), involves alterations in the cardiac ECM, often leading to increased fibrillar collagen accumulation and fibrosis encyclopedia.pub.

In the context of cardiac remodeling, ICTP serves as a biomarker for type I collagen degradation. Research indicates that following myocardial infarction (MI), ICTP levels can show dynamic changes. For example, in pigs, ICTP levels peaked at 6 hours post-MI and remained significantly elevated at day 2, suggesting active collagen degradation in the acute phase of injury. This increase was ameliorated by doxycycline, further implicating MMP activity in its generation nih.gov.

Interestingly, in chronic heart failure, studies have linked decreased serum levels of ICTP (a COL1 degradation biomarker) with myocardial collagen deposition and fibrosis, alongside increased levels of collagen synthesis biomarkers (e.g., PICP, PINP, PIIINP) encyclopedia.pub. This suggests that in established fibrosis, the equilibrium between collagen synthesis and degradation is disrupted, with synthesis potentially outpacing degradation, leading to collagen accumulation. The ratio of collagen synthesis to degradation markers, such as the PIIINP/ICTP ratio, has been shown to be associated with left ventricular (LV) remodeling after MI. A low PIIINP/ICTP ratio at one month post-MI has been found to be predictive of detrimental LV remodeling, cardiovascular deaths, and hospitalizations for heart failure ahajournals.org.

Table 2: ICTP in Cardiac Extracellular Matrix Remodeling

Condition/EventICTP Level TrendAssociated Mechanism/OutcomeReferences
Acute Myocardial Infarction (post-MI)Elevated (early phase)Active collagen degradation by MMPs nih.gov
Chronic Heart Failure (Fibrosis)Decreased (relative to synthesis markers)Impaired collagen degradation, myocardial collagen deposition, fibrosis encyclopedia.pub
Post-MI LV Remodeling (low PIIINP/ICTP ratio)Low (relative to PIIINP)Detrimental LV remodeling, cardiovascular events ahajournals.org

Tendons and ligaments are dense regular connective tissues primarily composed of collagen fibrils, predominantly type I collagen, which provide their essential mechanical properties nih.govimrpress.com. The ECM turnover in these tissues is significantly influenced by mechanical loading and physical activity, leading to increased collagen synthesis and metalloprotease activity researchgate.netpaulogentil.com.

ICTP has been identified as a marker of collagen turnover in tendons and ligaments. Studies have reported higher levels of ICTP in certain tendons, such as the common digital extensor tendon (CDET), compared to others like the superficial digital flexor tendon (SDFT). This suggests a higher rate of collagen turnover in the CDET, indicating that ICTP levels can reflect the metabolic activity and remodeling status of these connective tissues nih.govmltj.onlineresearchgate.net. The presence of ICTP thus provides insight into the ongoing degradation processes within the extracellular matrix of tendons and ligaments, which is crucial for understanding their adaptation to stress, injury, and repair.

Table 3: ICTP in Tendon and Ligament Remodeling

Tissue Type/ConditionICTP Level TrendIndicationReferences
Common Digital Extensor Tendon (CDET)Higher levelsHigher rate of collagen turnover nih.govmltj.onlineresearchgate.net
Mechanical Loading/Physical ActivityIncreased activity (implied by increased MMP activity)ECM turnover, collagen degradation researchgate.netpaulogentil.com

Advanced Methodologies for Investigating Ictp and Lysine Functionality in Peptide Contexts

Biophysical Characterization Techniques for ICTP-Protein/Peptide Interactions

Spectroscopic Analysis of ICTP Structure and Dynamics (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Spectroscopic techniques, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for characterizing the secondary structure, conformational dynamics, and interactions of peptides. These methods offer detailed insights into how peptides, including those containing ICTP fragments or Lysine (B10760008) residues, fold and behave in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the secondary structural elements of peptides, such as alpha-helices, beta-sheets, random coils, and polyproline II helices subr.edumdpi.com. For instance, studies on various peptides have utilized CD to reveal strong polyproline II helical propensities in certain sequences nih.gov. The technique can also assess the conformational stability of peptides under varying conditions like temperature, solvent polarity, and pH subr.edu. While direct CD studies on isolated ICTP peptides are not extensively detailed in the provided sources, the principles demonstrated for other peptides are directly applicable. For example, CD spectra can indicate changes in helical content, as observed when a pentapeptide like KIFMK increased the helical content of a sodium channel inactivation gate peptide (MP-1A) by approximately 11% in 80% trifluoroethanol solution nih.gov.

These spectroscopic approaches are crucial for experimental validation of computationally predicted structures and for understanding the dynamic nature of peptides relevant to ICTP and Lysine functionality.

Computational Modeling of ICTP Structure and Interactions

Computational modeling plays a pivotal role in complementing experimental spectroscopic data by providing theoretical insights into the structure, dynamics, and interactions of peptides. These methods are particularly useful for exploring conformational landscapes and predicting binding affinities, which are challenging to ascertain solely through experimental means nih.govnih.gov.

Computational models are increasingly employed to gain energetic and structural insights into protein-peptide interactions, supplementing synthetic and biochemical research nih.gov. Peptides, being more complex and flexible than small molecules, often form extended and intricate interactions with their protein targets, making computational approaches essential for their study and design nih.gov.

Molecular Dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. This allows researchers to study conformational transitions, protein folding, and the interactions of peptides with various environments, including solvents or other biomolecules cecam.orgbiorxiv.orgnih.govresearchgate.net.

MD simulations can reveal the structural properties of peptides and their behavior in aqueous solutions, such as self-diffusion coefficients of water molecules around the peptide researchgate.net. For instance, MD simulations have been used to study the structural properties of peptides and estimate self-diffusion coefficients of water at different temperatures, showing that the mean square displacement (MSD) of water increases with temperature researchgate.net.

In the context of peptides, MD simulations can track the stability of secondary structures. For example, simulations of Dynorphin, a 17-amino acid peptide, showed that its initial alpha-helical structure could collapse early in the simulation, indicating a tendency to adopt an extended conformation in water, consistent with spectroscopic data nih.gov. The ability to model such dynamic behaviors makes MD simulations critical for understanding the flexibility and conformational preferences of peptides, including those containing ICTP or Lysine residues.

Example Data from Molecular Dynamics Simulations:

Peptide/ProteinSimulation TypeKey Finding (Structural Stability)RMSD (Å)Reference
DynorphinImplicit Solvent (SCP)Helical structure collapses, adopts extended conformation in waterN/A nih.gov
Protein GImplicit vs. Explicit SolventStable structure, conserved secondary elements1.1 (Implicit vs. Explicit), 0.8 (Average vs. X-ray) nih.gov

Note: The Protein G data is for a globular protein, but illustrates the capability of MD simulations in assessing structural stability and agreement with experimental data.

Quantum chemical calculations provide a high level of accuracy in describing electronic structures and interactions, making them suitable for investigating specific atomic-level interactions, such as those mediated by Lysine residues within peptides. These methods are particularly valuable for understanding the nature of hydrogen bonds, electrostatic interactions, and charge transfer effects that are critical for peptide functionality acs.orgphyschemres.orgresearchgate.netnih.govarxiv.org.

Studies employing semiempirical quantum mechanics and force field techniques have modeled the static and dynamic properties of L-lysine adsorbed onto hydroxylated surfaces, such as quartz acs.org. These calculations indicate a strong interaction between the ε-protonated amino group of L-lysine and the surface, with the amino acid molecule adopting a preferred "end-on" orientation where the ε-protonated amino group points towards the surface acs.org. This highlights the significant role of Lysine's charged side chain in mediating interactions with other molecules or surfaces.

Furthermore, quantum chemical methods (e.g., HF, B3LYP, X3LYP, and M05-2X levels) have been applied to investigate the effect of secondary structure on the acid strength (pKa values) of Lysine-based peptides physchemres.org. These studies revealed that the acid strength of Lysine in peptides can vary depending on the secondary structure (alpha-helix, beta-sheet, or random coil), with alpha-helical structures generally leading to higher acid strength compared to beta-sheet or random coil conformations physchemres.org. This demonstrates how the local peptide environment, influenced by secondary structure, can impact the chemical properties of Lysine residues.

Example Data from Quantum Chemical Calculations on Lysine-Based Peptides:

Peptide Secondary StructureLysine Acid Strength (Relative pKa)Reference
Alpha-helix (α)Highest physchemres.org
Beta-sheet (β)Intermediate physchemres.org
Random (R)Lowest physchemres.org

Note: The exact pKa values depend on the specific peptide sequence and computational model used, but the relative order of acid strength based on secondary structure is a key finding.

Quantum chemical calculations are also used to describe variations in molecular electrostatic potentials induced by amino acids in binding regions, which is crucial for understanding protein-peptide binding interactions, including those involving charged residues like Lysine nih.gov.

Preclinical Research Models for Investigating Ictp Biology and Lysine Associated Mechanisms

In Vitro Cell Culture Models for Studying ICTP Production and Action

In vitro models are fundamental tools in preclinical research, providing a simplified and controlled environment to study cellular and molecular mechanisms. technologynetworks.com Traditionally, two-dimensional (2D) monolayer cell cultures have been the standard. nih.gov However, the field is increasingly shifting towards three-dimensional (3D) models, such as spheroids and organoids, which more accurately replicate the complex architecture and microenvironment of native tissues. pharmafeatures.commdpi.comyoutube.com These advanced models are better suited for studying the intricate processes of extracellular matrix (ECM) remodeling, collagen turnover, and the subsequent production of ICTP. Human cell cultures, whether derived directly from patients or from established cell lines, are central to creating personalized models to study disease mechanisms and potential therapeutic interventions. nih.gov

To better mimic the complex cellular interactions that occur in living tissues, researchers utilize co-culture systems. nih.govelsevierpure.com These systems involve culturing two or more different cell types together, which allows for the study of intercellular communication and its effect on the ECM. nih.gov For instance, co-culturing fibroblasts, the primary producers of collagen, with other cells like macrophages or cancer cells can simulate inflammatory or pathological conditions that lead to increased collagen degradation and ICTP release.

In tissue engineering, co-culture systems are vital for creating more realistic microenvironments that reflect in vivo metabolism. nih.govelsevierpure.com By combining various cell types—such as endothelial cells, stem cells, and tissue-specific cells—these models can replicate the dynamic interplay that governs ECM production, degradation, and the secretion of biomarkers like ICTP.

Table 1: Examples of Cellular Co-culture Systems in ECM Research

Cell Type 1Cell Type 2Research ApplicationPotential ICTP-Related Insights
FibroblastsMacrophagesModeling inflammation-driven fibrosisInvestigating the role of inflammatory mediators on collagen degradation and ICTP release.
OsteoblastsOsteoclastsStudying bone remodelingAnalyzing the balance of collagen synthesis and degradation by measuring ICTP during osteoclastic resorption.
Cancer CellsStromal FibroblastsInvestigating tumor microenvironmentDetermining how tumor-stroma interactions drive matrix metalloproteinase (MMP) activity and subsequent ICTP generation.
Endothelial CellsSmooth Muscle CellsModeling vascular tissueStudying collagen turnover in blood vessel walls and the release of ICTP in vascular diseases.

The extracellular matrix is not merely a scaffold but a dynamic environment that actively influences cell behavior. nih.govnih.gov Engineered ECM environments are designed to replicate the specific biochemical and biophysical properties of native tissues, providing a more physiologically relevant context for studying cell-matrix interactions. mdpi.comtue.nl These models utilize materials such as hydrogels and synthetic polymers, which can be tuned to control properties like stiffness and ligand density. nih.govresearchgate.net

By incorporating collagen and other ECM components into these 3D structures, researchers can create environments where they can closely study the enzymatic degradation of collagen and the specific cleavage events that lead to the formation of ICTP. These systems allow for the investigation of how factors within the microenvironment, such as the presence of different enzymes or changes in mechanical stress, affect ICTP generation and its subsequent interactions with cellular receptors or other matrix components. nih.gov

Ex Vivo Tissue Explant Models for Analyzing Collagen Degradation and ICTP Release

Ex vivo tissue explant models bridge the gap between in vitro cell cultures and in vivo animal studies. nih.gov These models involve the culture of intact tissue fragments, thereby preserving the native 3D architecture, cell-cell interactions, and cell-matrix relationships. nih.govresearchgate.net This makes them particularly powerful for studying complex biological processes like bone resorption and collagen degradation in a context that closely mimics the physiological state. nih.gov

Bone explant models, such as those using calvaria, femoral heads, or trabecular bone cores, are frequently used to study the mechanisms of bone turnover. nih.govresearchgate.net In these systems, researchers can analyze the release of collagen degradation markers, including ICTP, into the culture medium in response to various stimuli. researchgate.net Studies have shown that the generation of ICTP is dependent on the activity of matrix metalloproteinases (MMPs), whereas the release of another collagen marker, CTX, is primarily driven by cathepsin K. nih.gov This differential release can be studied in explant cultures by using specific enzyme inhibitors. nih.gov

Table 2: Effect of Proteinase Inhibitors on ICTP and CTX Release in Bone Explant Models

Inhibitor TypeTarget Enzyme ClassEffect on ICTP ReleaseEffect on CTX ReleaseReference
Cysteine Proteinase InhibitorCathepsin KNo inhibitionInhibited nih.gov
MMP InhibitorMatrix MetalloproteinasesInhibitedInhibited nih.gov

Data derived from studies on bone explant cultures, highlighting the distinct enzymatic pathways for ICTP and CTX generation. nih.gov

Relevant Animal Models in Collagen and ICTP Research

Animal models are essential for studying the systemic regulation of collagen metabolism and the role of ICTP in a whole-organism context. nih.gov Rodent models, in particular, are widely used due to their genetic similarity to humans and the availability of tools for genetic manipulation. biopharminternational.com These models allow for the investigation of disease pathogenesis, progression, and the preclinical evaluation of therapeutic agents. nih.govnih.gov

Mutations in collagen genes lead to a wide range of debilitating genetic disorders, often referred to as collagenopathies. nih.govnih.govbu.edunews-medical.net Animal models with specific genetic mutations that mirror human diseases are invaluable for understanding the molecular basis of these conditions and the resulting alterations in collagen structure and turnover. nih.govresearchgate.net

For example, genetic models of Osteogenesis Imperfecta, caused by mutations in type I collagen genes, result in brittle bones due to defects in the collagen matrix. bu.edu Similarly, models of Ehlers-Danlos Syndrome, which involves mutations in various collagen types, exhibit connective tissue fragility. bu.eduresearchgate.net In these models, serum or tissue levels of ICTP can be measured to assess the rate of abnormal collagen degradation, providing a biomarker for disease severity and a tool to evaluate the efficacy of potential therapies.

Table 3: Key Genetic Collagen Disorders and Their Corresponding Animal Models

DisorderAffected Collagen Type(s)Common Phenotype in Animal ModelsRelevance to ICTP Research
Osteogenesis ImperfectaType IWeak bones, fractures, connective tissue irregularitiesModels allow for the study of abnormal type I collagen degradation and ICTP as a biomarker of disease activity. bu.edu
ChondrodysplasiasType IISkeletal dysplasia, cartilage abnormalitiesInvestigating the turnover of cartilaginous tissues and the release of type II collagen-specific markers. bu.edu
Ehlers-Danlos SyndromeType III, Type V, othersConnective tissue and skin fragility, joint hypermobilityAssessing systemic collagen instability through markers like ICTP. bu.eduresearchgate.net
Alport SyndromeType IVKidney and hearing problemsStudying basement membrane collagen turnover. bu.edu

Pharmacological models involve the administration of compounds to animals to study their effects on biological pathways. These models are crucial for testing drugs that aim to modulate collagen turnover in diseases characterized by excessive collagen degradation (e.g., arthritis, osteoporosis) or excessive deposition (e.g., fibrosis). nih.govmdpi.com

The role of MMPs in generating ICTP has been confirmed in animal models. nih.gov For instance, in mice with bone metastases, treatment with an MMP inhibitor led to a significant reduction in serum ICTP levels, correlating with a decrease in osteolytic lesions. nih.gov This demonstrates the utility of animal models in validating the mechanisms of biomarker generation and in the preclinical testing of enzyme-targeting therapies. Mathematical models are also being developed to predict how alterations in factors like growth factors and enzyme inhibitors affect collagen turnover rates. nih.govresearchgate.net

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